molecular formula C11H19N3 B13079186 7-Ethyl-2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

7-Ethyl-2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13079186
M. Wt: 193.29 g/mol
InChI Key: PRSQSDYFIDHHPD-UHFFFAOYSA-N
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Description

7-Ethyl-2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a functionalized derivative of the privileged pyrazolo[1,5-a]pyrimidine scaffold, a structure of high significance in medicinal chemistry for the development of targeted protein kinase inhibitors (PKIs) . This fused bicyclic heterocyclic system is recognized for its planar, rigid framework that is highly amenable to structural modification, allowing researchers to fine-tune electronic properties, lipophilicity, and binding affinity for specific biological targets . Pyrazolo[1,5-a]pyrimidines have demonstrated potent activity against a diverse range of kinases critical in oncogenesis, including but not limited to CK2, EGFR, B-Raf, MEK, and CDKs, making them a cornerstone in targeted cancer therapy research . The core structure's versatility is exemplified by its prominence in approved therapeutics and clinical-stage candidates, particularly for inhibiting Tropomyosin Receptor Kinases (Trks) to treat NTRK-fusion solid tumors . Researchers value this scaffold for its ability to act as both an ATP-competitive and allosteric inhibitor, disrupting the aberrant signaling pathways that drive uncontrolled cell proliferation and survival in cancers . The specific substitution pattern on the this compound core is designed to explore structure-activity relationships (SAR) and optimize pharmacological properties for novel inhibitor design. This compound is intended for research applications exclusively, including the synthesis of novel bioactive molecules, SAR exploration, and preclinical investigations in kinase-related diseases.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

7-ethyl-2,3,6-trimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H19N3/c1-5-10-7(2)6-12-11-8(3)9(4)13-14(10)11/h7,10,12H,5-6H2,1-4H3

InChI Key

PRSQSDYFIDHHPD-UHFFFAOYSA-N

Canonical SMILES

CCC1C(CNC2=C(C(=NN12)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by the condensation with an appropriate aldehyde to form the pyrimidine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Ethyl-2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Ethyl-2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the disruption of the CDK2/cyclin A2 complex, leading to altered cell cycle progression .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • Synthetic Efficiency : The target compound’s 42.2% yield is moderate compared to trifluoromethyl derivatives (50–85% via cross-coupling) .
  • Regioselectivity : Bromination and iodination reactions favor substitution at position 6 over 7 in certain precursors , while trifluoromethyl groups are introduced via Suzuki–Miyaura coupling .

Physicochemical Properties

Substituents significantly influence solubility, stability, and electronic properties:

Table 2: Predicted Physicochemical Properties
Compound Boiling Point (°C) Density (g/cm³) pKa LogP
7-Ethyl-2,3,6-trimethyl-... N/A N/A N/A ~2.5*
3-Bromo-2,6-dimethyl-... 332.8 1.70 2.96 ~3.0*
7-Trifluoromethyl-2-methyl-... N/A N/A 1.2–1.5 ~2.8*
5,7-Dimethyl-2-isopropyl-... N/A N/A N/A ~3.1*

Notes:

  • The brominated derivative (Table 2) exhibits higher density and lower pKa due to electron-withdrawing Br .
  • Trifluoromethyl groups enhance metabolic stability and lipophilicity (LogP ~2.8) , whereas ethyl/methyl groups in the target compound likely increase hydrophobicity (estimated LogP ~2.5).

Reactivity and Functionalization

  • Halogenated Derivatives : 3-Bromo-2,6-dimethyl-... serves as an intermediate for cross-coupling reactions (e.g., Suzuki) .
  • Trifluoromethyl Derivatives : 7-Trifluoromethyl-2-methyl-... undergoes regioselective C-3 functionalization via palladium catalysis .
  • Ketone Derivatives : 7-Ethyl-2,6-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one (CAS 1566465-99-3) contains a ketone at position 5, enabling further oxidation or reduction .

Biological Activity

7-Ethyl-2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H14N4C_{11}H_{14}N_4. Its molecular weight is approximately 202.25 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core structure which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:

  • Inhibition of Cancer Cell Proliferation : Compounds related to this class have shown promising results against various cancer cell lines. For example, derivatives exhibited IC50 values ranging from 7.01 µM to 14.31 µM against HeLa and MCF-7 cell lines respectively .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of topoisomerase IIa and disruption of microtubule dynamics .

Kinase Inhibition

The compound has been investigated for its role as a kinase inhibitor:

  • Selectivity and Potency : Certain derivatives have demonstrated sub-nanomolar potency against specific kinases involved in cancer progression. For example, compounds with modifications at the C(5) position showed significant selectivity towards PI3Kδ isoforms with IC50 values as low as 18 nM .

Case Studies

StudyCompoundTargetIC50 ValueNotes
Wang et al., 2022Compound 6PI3Kδ18 nMHigh selectivity among PI3K isoforms
Recent ResearchCompound A549Autophagy in A549 cells-Induced autophagy without apoptosis
Clinical TrialsVarious derivativesMultiple cancer cell lines7.01 - 14.31 µMEffective against HeLa and MCF-7

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinase Activity : By occupying the ATP-binding site of kinases like ABL and others involved in tumor growth.
  • Disruption of Microtubule Dynamics : Leading to cell cycle arrest and subsequent apoptosis in cancer cells.

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